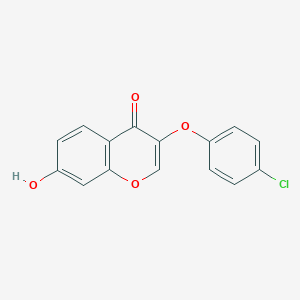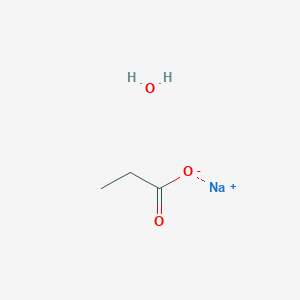
Pyrimidine-2-carboximidamide acetate
Descripción general
Descripción
Pyrimidine-2-carboximidamide acetate is a compound with the molecular formula C7H10N4O2 . It is known to exist in the form of a white crystalline powder .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, has been described in several studies . These methods involve various chemical reactions, including the use of samarium chloride catalyzed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .
Molecular Structure Analysis
The molecular structure of Pyrimidine-2-carboximidamide acetate has been analyzed in several studies . The InChI code for this compound is 1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) .
Chemical Reactions Analysis
Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been involved in various chemical reactions . For instance, a cascade of stepwise inverse electron-demand hetero-Diels–Alder reactions, followed by retro-Diels–Alder reactions and the elimination of water, has been reported .
Aplicaciones Científicas De Investigación
RAGE Inhibitors
Pyrimidine-2-carboximidamide acetate has been used in the design and synthesis of novel RAGE (Receptor for Advanced Glycation End product) inhibitors . These inhibitors have improved drug-like properties and reduced hydrophobicity and toxicity . RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily, which is over-expressed in chronic inflammatory diseases such as diabetes, atherosclerosis, and Alzheimer’s disease . Therefore, RAGE inhibitors can be potential therapeutic agents for these diseases .
Protein Binding
This compound has been used in the synthesis of a novel 2, 2’-bipyrimidine fluorescent derivative for protein binding . The novel fluorophore was prepared by multistep synthesis and has shown good interaction with proteins, making it a promising candidate for protein assays .
Antimicrobial Applications
The pyrimidine scaffold, which includes Pyrimidine-2-carboximidamide acetate, has found widespread therapeutic applications, including antimicrobial applications .
Antimalarial Applications
Pyrimidine-based drugs, including Pyrimidine-2-carboximidamide acetate, have been used in antimalarial applications .
Antiviral Applications
The pyrimidine scaffold has been used in the development of antiviral drugs .
Anticancer Applications
Pyrimidine-based compounds have been used in the development of anticancer drugs .
Anti-Inflammatory Applications
Pyrimidine-based compounds, including Pyrimidine-2-carboximidamide acetate, have been used in anti-inflammatory applications .
Antioxidant Applications
The pyrimidine scaffold has been used in the development of antioxidant drugs .
Safety And Hazards
Direcciones Futuras
Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been the subject of ongoing research due to their wide range of pharmacological effects . Future research directions include the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity , as well as the exploration of pyrimidine-based drugs for various therapeutic applications .
Propiedades
IUPAC Name |
acetic acid;pyrimidine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBMXRVMNUXJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN=C(N=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carboximidamide acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pyrimidine-2-carboximidamide acetate (PCA) interact with the TiO2 layer in perovskite solar cells and what are the downstream effects?
A1: PCA interacts with the TiO2 layer through π-π stacking interactions []. This interaction serves several functions:
- Improved Interfacial Compatibility: PCA reduces the surface energy of the TiO2 layer, leading to better compatibility with the perovskite layer and a larger interfacial contact area [].
- Reduced Defects: PCA effectively removes hydroxyl groups on the TiO2 surface through chemical reactions, minimizing defects that contribute to nonradiative recombination losses [].
- Enhanced Charge Transfer: The modified interface facilitates efficient electron collection and injection, improving the overall charge transfer process [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)












![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)